methyl 3-bromo-5-(chlorosulfonyl)furan-2-carboxylate
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Description
Methyl 3-bromo-5-(chlorosulfonyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C6H4BrClO5S and its molecular weight is 303.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives and Intermediates
Efficient Synthesis Methods : The compound and its derivatives are utilized in synthesizing complex molecules. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a significant moiety in dopamine and serotonin receptor antagonists, involves intermediates that resemble the structure of Methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate. This highlights the role of such compounds in the synthesis of pharmacologically active molecules, although the specific details about Methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate are limited (Hirokawa et al., 2000).
Environmental and Industrial Applications
Recovery of Solvents in Production Processes : The production of compounds like Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, which is closely related to Methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate, involves the use of solvents such as acetic acid. Techniques like azeotropic distillation and extraction are crucial in the recovery and reuse of these solvents, indicating the significance of process optimization and environmental conservation in industrial practices (Wang Tian-gui, 2006).
Chemical Synthesis and Modification
Synthesis of Pyrazole Carboxylic Acid : Compounds structurally related to Methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate, like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, serve as intermediates in the synthesis of new insecticides. This underscores the role of halogenated carboxylates in synthesizing agriculturally significant compounds, showcasing the broad utility of these chemical structures in various domains (Niu Wen-bo, 2011).
Properties
IUPAC Name |
methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO5S/c1-12-6(9)5-3(7)2-4(13-5)14(8,10)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELMCFLFDMNEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(O1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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